Cas no 2701575-14-4 (Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester)
Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester
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- Inchi: 1S/C10H7F4IO2/c1-2-17-9(16)6-3-5(10(12,13)14)4-7(15)8(6)11/h3-4H,2H2,1H3
- InChI Key: JCCAWBGQPNYDIN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(OCC)=O)C(F)=C(I)C=1)(F)F
Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022JD4-250mg |
Ethyl 2-fluoro-3-iodo-5-(trifluoromethyl)benzoate |
2701575-14-4 | 95% | 250mg |
$523.00 | 2025-02-13 | |
| Aaron | AR022JD4-500mg |
Ethyl 2-fluoro-3-iodo-5-(trifluoromethyl)benzoate |
2701575-14-4 | 95% | 500mg |
$595.00 | 2025-02-13 |
Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester
Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester (CAS No. 2701575-14-4): A Comprehensive Overview in Modern Chemical Research
Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester, identified by its CAS number CAS No. 2701575-14-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, presents a unique combination of fluorine, iodine, and trifluoromethyl substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester encompasses a benzene ring modified with fluorine at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 5-position. The ethyl ester functionality further enhances its reactivity, making it a versatile building block for medicinal chemists. The presence of these halogenated substituents not only influences the electronic properties of the molecule but also its potential biological activity.
In recent years, there has been a surge in research focusing on halogenated benzoic acids due to their broad spectrum of biological activities. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity to biological targets. For instance, studies have demonstrated that fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The iodine atom introduces further modularity, allowing for cross-coupling reactions such as Suzuki-Miyaura couplings, which are widely employed in drug discovery.
The trifluoromethyl group is another key feature that contributes to the unique properties of Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester. This group is renowned for its ability to increase lipophilicity and binding interactions with enzymes and receptors. Its incorporation into drug candidates has been associated with enhanced efficacy and reduced toxicity. The ethyl ester moiety provides an additional handle for further functionalization, enabling the synthesis of more complex derivatives.
One of the most compelling aspects of Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester is its potential application in the development of novel therapeutic agents. Researchers have explored its utility in synthesizing inhibitors targeting various disease pathways. For example, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The combination of fluorine and iodine substituents has been particularly effective in designing molecules with high selectivity and potency.
The synthesis of Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include halogenation reactions to introduce the fluorine and iodine atoms, followed by trifluoromethylation to incorporate the trifluoromethyl group. The final step often involves esterification to yield the ethyl ester derivative. These synthetic strategies not only showcase the compound's structural complexity but also its feasibility for large-scale production.
The biological evaluation of Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester has revealed several intriguing properties. In vitro studies have indicated that this compound exhibits moderate activity against certain bacterial strains due to its ability to disrupt bacterial cell wall synthesis. Additionally, preclinical data suggest that it may have anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings underscore its potential as a lead compound for further drug development.
The impact of halogenation on the electronic and steric properties of benzoic acid derivatives has been extensively studied. The presence of fluorine and iodine atoms can significantly alter the molecule's reactivity and interactions with biological targets. For instance, fluorine atoms can participate in weak hydrogen bonding interactions with polar residues in proteins, enhancing binding affinity. Iodine atoms, on the other hand, can undergo metal-catalyzed cross-coupling reactions to introduce additional functional groups.
In conclusion, Benzoic acid, 2-fluoro-3-iodo-5-(trifluoromethyl)-, ethyl ester (CAS No. 2701575-14-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with enhanced metabolic stability and binding affinity. Ongoing research continues to uncover new applications for this compound in drug discovery and development.
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